molecular formula C5H10O2S B098198 5-Hydroxy-3-sulfanylpentan-2-one CAS No. 15678-01-0

5-Hydroxy-3-sulfanylpentan-2-one

Cat. No. B098198
CAS RN: 15678-01-0
M. Wt: 134.2 g/mol
InChI Key: BEIYSLIPXPVYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-3-sulfanylpentan-2-one, commonly known as cysteine-homocysteine disulfide (CHDS), is a naturally occurring compound found in the human body. It is a derivative of the amino acids cysteine and homocysteine, which are important building blocks for proteins.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-sulfanylpentan-2-one is not fully understood, but it is thought to work by scavenging free radicals and preventing oxidative damage to cells. It may also work by modulating the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
5-Hydroxy-3-sulfanylpentan-2-one has a number of biochemical and physiological effects on the body. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect against oxidative stress. It has also been shown to decrease the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Hydroxy-3-sulfanylpentan-2-one in lab experiments is that it is a naturally occurring compound, which makes it easier to obtain and work with than synthetic compounds. However, one limitation is that it may be difficult to obtain pure 5-Hydroxy-3-sulfanylpentan-2-one, as it is often found in complex mixtures with other compounds.

Future Directions

There are a number of potential future directions for research on 5-Hydroxy-3-sulfanylpentan-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cardiovascular disease, due to its antioxidant and anti-inflammatory properties.
In conclusion, 5-Hydroxy-3-sulfanylpentan-2-one is a naturally occurring compound with potential therapeutic applications. While its mechanism of action is not fully understood, research has shown that it has antioxidant and anti-inflammatory properties, which may be useful in the treatment of a variety of conditions. Further research is needed to fully explore the potential of 5-Hydroxy-3-sulfanylpentan-2-one in the field of medicine.

Synthesis Methods

5-Hydroxy-3-sulfanylpentan-2-one can be synthesized through a variety of methods, including chemical synthesis and enzymatic reactions. Chemical synthesis involves the use of chemical reagents to create the compound, while enzymatic reactions involve the use of enzymes to catalyze the reaction.

Scientific Research Applications

5-Hydroxy-3-sulfanylpentan-2-one has been the subject of a number of scientific studies, due to its potential therapeutic applications. Research has shown that 5-Hydroxy-3-sulfanylpentan-2-one has antioxidant properties, which may help to protect against oxidative stress and inflammation. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of a variety of inflammatory conditions.

properties

IUPAC Name

5-hydroxy-3-sulfanylpentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-4(7)5(8)2-3-6/h5-6,8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIYSLIPXPVYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CCO)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-3-sulfanylpentan-2-one

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